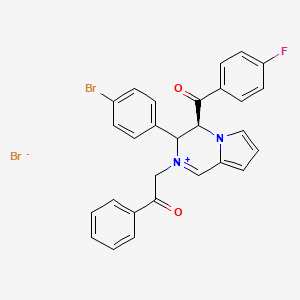

Anticancer agent 55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H21Br2FN2O2 |

|---|---|

Molecular Weight |

596.3 g/mol |

IUPAC Name |

2-[(4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl]-1-phenylethanone bromide |

InChI |

InChI=1S/C28H21BrFN2O2.BrH/c29-22-12-8-20(9-13-22)26-27(28(34)21-10-14-23(30)15-11-21)32-16-4-7-24(32)17-31(26)18-25(33)19-5-2-1-3-6-19;/h1-17,26-27H,18H2;1H/q+1;/p-1/t26?,27-;/m0./s1 |

InChI Key |

WGIYXRCZLPVBTL-LEUNPYLKSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3[C@@H](C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3C(C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Anticancer Agent 55: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical data and mechanism of action for the novel investigational compound, Anticancer Agent 55 (AC-55). AC-55 is a synthetic small molecule designed as a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways, which are critical regulators of cell growth, proliferation, and survival.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a common feature in many human cancers, making it a key target for therapeutic intervention.[2][3][4]

Core Mechanism of Action

AC-55 exerts its anticancer effects by competitively binding to the ATP-binding sites of both PI3K and mTOR kinases. This dual inhibition effectively blocks the downstream signaling cascade, leading to the induction of apoptosis and a halt in cell cycle progression in cancer cells. By targeting the pathway at two critical nodes, AC-55 is hypothesized to overcome the feedback activation of Akt that can occur with mTOR-only inhibitors, potentially leading to more durable responses.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for AC-55 across various cancer models.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of AC-55 was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | AC-55 IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (Mutant) | Wild-Type | 85 |

| PC-3 | Prostate Cancer | Wild-Type | Null | 110 |

| U87-MG | Glioblastoma | Wild-Type | Null | 150 |

| A549 | Lung Cancer | Wild-Type | Wild-Type | > 10,000 |

| HCT116 | Colon Cancer | H1047R (Mutant) | Wild-Type | 95 |

Data represent the mean from three independent experiments.

Table 2: In Vivo Tumor Growth Inhibition

The antitumor efficacy of AC-55 was evaluated in a mouse xenograft model using PC-3 prostate cancer cells.[5]

| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0% | - |

| AC-55 | 25 mg/kg, oral, daily | 68% | < 0.01 |

| AC-55 | 50 mg/kg, oral, daily | 85% | < 0.001 |

Tumor growth inhibition was calculated on day 21 of treatment compared to the vehicle control group.

Signaling Pathway Analysis

AC-55 potently inhibits the PI3K/Akt/mTOR signaling pathway, a crucial cascade for cell survival and proliferation.[1][2] The diagram below illustrates the key components of this pathway and the points of inhibition by AC-55.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of AC-55 on cancer cell lines.

-

Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Protocol:

-

Cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of AC-55 (0.1 nM to 100 µM) or DMSO as a vehicle control.

-

After 72 hours of incubation at 37°C and 5% CO2, the plates were equilibrated to room temperature for 30 minutes.

-

100 µL of CellTiter-Glo® reagent was added to each well.

-

The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.

-

The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

Data were normalized to the vehicle control, and IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. normalized response).

-

Western Blot Analysis

-

Objective: To confirm the inhibition of PI3K/Akt/mTOR pathway signaling by AC-55.

-

Method: Immunoblotting was used to detect the phosphorylation status of key downstream effectors.

-

Protocol:

-

MCF-7 cells were seeded in 6-well plates and grown to 70-80% confluency.

-

Cells were serum-starved for 12 hours and then treated with AC-55 (100 nM and 500 nM) or DMSO for 2 hours.

-

Following treatment, cells were stimulated with 100 ng/mL IGF-1 for 30 minutes.

-

Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and GAPDH.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Visualization

The following diagram outlines the typical preclinical workflow for evaluating a novel anticancer agent like AC-55, from initial screening to in vivo efficacy studies.

Conclusion

This compound demonstrates potent and selective dual inhibition of the PI3K and mTOR pathways. Its ability to suppress cancer cell proliferation in vitro and inhibit tumor growth in vivo, particularly in models with PI3K pathway alterations, underscores its potential as a promising therapeutic candidate. Further investigation into its clinical efficacy and safety profile is warranted.

References

A Technical Guide to the Synthesis and Characterization of Combretastatin A-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A-4 (CA-4), a natural product isolated from the bark of the South African willow tree Combretum caffrum, is a potent antimitotic and vascular-disrupting agent.[1][2] As a stilbene, its simple structure belies a powerful biological activity, primarily through the inhibition of tubulin polymerization, which has made it a leading compound in the development of anticancer therapies.[1][3] This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of Combretastatin A-4, tailored for professionals in the field of drug development and oncology research.

Synthesis of Combretastatin A-4

The synthesis of Combretastatin A-4 is most commonly achieved via the Wittig reaction, which forms the characteristic cis-stilbene bridge.[2][4] This method offers a convergent approach, uniting two substituted benzene rings into the final structure. While effective, a key challenge is controlling the stereoselectivity to favor the biologically active Z-isomer over the less active E-isomer.[1]

A general synthetic approach involves the reaction of 3,4,5-trimethoxybenzylphosphonium bromide with a protected isovanillin derivative.[5] Various modifications to the classic Wittig protocol have been developed to improve yield and stereoselectivity, including the use of specific bases and solvent systems.[2][4] More recent advancements include stereoselective methods like the Suzuki cross-coupling to ensure the formation of the Z-isomer.[6][7]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Combretastatin A-4 via the Wittig reaction.

Physicochemical and Spectroscopic Characterization

The unambiguous identification and purity assessment of synthesized Combretastatin A-4 are critical. This is achieved through a combination of chromatographic and spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₅ |

| Molecular Weight | 316.35 g/mol |

| Appearance | White to off-white solid |

| Isomeric Form | Predominantly cis (Z) isomer for biological activity[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

Table 2.1: ¹H NMR Spectroscopic Data for (Z)-Combretastatin A-4 (Data presented for CDCl₃ solvent. Shifts (δ) in ppm, coupling constants (J) in Hz.)

| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| H-2', H-6' | 6.52 | s | - |

| H-2 | 6.75 | d | 2.0 |

| H-5 | 6.85 | d | 8.0 |

| H-6 | 6.65 | dd | 8.0, 2.0 |

| Vinyl H (α) | 6.48 | d | 12.2 |

| Vinyl H (β) | 6.44 | d | 12.2 |

| OCH₃ (C4) | 3.89 | s | - |

| OCH₃ (C3', C5') | 3.85 | s | - |

| OCH₃ (C4') | 3.75 | s | - |

| OH (C3) | 5.65 | br s | - |

Note: Specific shifts can vary slightly based on solvent and concentration.[4]

Table 2.2: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Fragment Ions (indicative) |

| ESI-MS | Positive | 317.13 [M+H]⁺ | 279.09, 181.05, 167.01[4] |

Mechanism of Action

Combretastatin A-4 exerts its potent anticancer effects primarily by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and transport.[8][9]

Tubulin Polymerization Inhibition

CA-4 binds to the colchicine-binding site on the β-subunit of tubulin heterodimers.[1] This binding prevents the polymerization of tubulin into microtubules. Unlike taxanes, which stabilize microtubules, CA-4 leads to their depolymerization.[10][11] This disruption of the microtubule network leads to several downstream cellular consequences:

-

Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[3][7][11]

-

Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[12][13] This is often mediated through both the intrinsic (mitochondrial) and extrinsic cell death pathways.[14]

-

Vascular Disruption: CA-4 and its water-soluble phosphate prodrug (CA-4P) are particularly effective at targeting the tumor vasculature.[10] They cause endothelial cells to change shape, leading to the rapid collapse of tumor blood vessels, which in turn deprives the tumor of oxygen and nutrients.[10]

Signaling Pathway Modulation

The cellular stress induced by CA-4 activates several signaling cascades that contribute to its anticancer effects. Notably, CA-4 has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation, migration, and survival.[12] Inhibition of this pathway by CA-4 leads to decreased levels of phosphorylated PI3K and Akt, contributing to the induction of apoptosis.[12] Additionally, the MAPK/ERK pathway, also involved in cell survival and proliferation, can be attenuated by CA-4 and its analogs.[13]

Signaling Pathway Diagram

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. ashpublications.org [ashpublications.org]

- 11. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An organometallic analogue of combretastatin A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Chemical Architecture of Anticancer Agent 55: A Technical Guide

Abstract: The discovery of novel therapeutic agents is a cornerstone of oncological research. This whitepaper provides an in-depth technical guide on the comprehensive process of chemical structure elucidation for a promising, novel cytotoxic compound designated "Anticancer Agent 55." We detail the systematic workflow, from initial isolation and spectroscopic analysis to the final determination of its complex molecular architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction

The quest for more effective and selective anticancer therapies has led researchers to explore vast chemical landscapes. Natural products, with their inherent structural diversity and biological activity, remain a significant source of new drug leads. "this compound" was isolated from a rare marine sponge, Spongia obscura, and demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This document outlines the multi-faceted approach undertaken to determine its complete chemical structure, a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic data. These data points provide the foundational clues to its molecular formula, functional groups, and overall connectivity.

Table 1: Physicochemical Properties and High-Resolution Mass Spectrometry Data

| Property | Value |

| Appearance | White, amorphous solid |

| Molecular Formula | C₂₈H₃₅NO₈ |

| Exact Mass (HR-ESI-MS) | 513.2312 [M+H]⁺ (Calculated for C₂₈H₃₆NO₈⁺: 513.2306) |

| UV-Vis (λmax, MeOH) | 230 nm (ε 12,500), 285 nm (ε 4,200) |

| Infrared (IR) νmax (cm⁻¹) | 3450 (O-H), 2925 (C-H), 1735 (C=O, ester), 1680 (C=O, amide), 1640 (C=C), 1240 (C-O) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were pivotal in assembling the carbon skeleton and determining the stereochemistry of this compound. All spectra were recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.

Table 2: ¹H NMR (600 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 5.85 | d | 10.2 | 1H |

| 2 | 6.21 | dd | 10.2, 4.5 | 1H |

| 3 | 3.98 | m | 1H | |

| 5 | 4.55 | br s | 1H | |

| 6 | 2.10 | m | 2H | |

| 7 | 1.85 | m | 2H | |

| 9 | 6.80 | s | 1H | |

| 11 | 4.15 | q | 7.1 | 2H |

| 12 | 1.25 | t | 7.1 | 3H |

| 14 | 3.75 | s | 3H | |

| 15 | 1.15 | s | 3H | |

| 16 | 1.20 | s | 3H | |

| 18 | 7.25 | d | 8.5 | 2H |

| 19 | 6.90 | d | 8.5 | 2H |

| 21 | 3.30 | s | 3H | |

| NH | 8.10 | br s | 1H | |

| OH | 3.50 | d | 5.0 | 1H |

Table 3: ¹³C NMR (150 MHz, CDCl₃) and DEPT-135 Spectroscopic Data for this compound

| Position | δC (ppm) | DEPT-135 |

| 1 | 128.5 | CH |

| 2 | 135.2 | CH |

| 3 | 75.1 | CH |

| 4 | 170.5 | C |

| 5 | 85.3 | CH |

| 6 | 35.4 | CH₂ |

| 7 | 28.9 | CH₂ |

| 8 | 145.1 | C |

| 9 | 118.9 | CH |

| 10 | 172.3 | C |

| 11 | 60.9 | CH₂ |

| 12 | 14.2 | CH₃ |

| 13 | 45.6 | C |

| 14 | 51.8 | CH₃ |

| 15 | 25.4 | CH₃ |

| 16 | 28.1 | CH₃ |

| 17 | 130.2 | C |

| 18 | 129.8 | CH |

| 19 | 115.5 | CH |

| 20 | 158.7 | C |

| 21 | 55.3 | CH₃ |

| Amide C=O | 169.8 | C |

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A solution of this compound in methanol (0.1 mg/mL) was infused into a Q-TOF mass spectrometer. The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV. The desolvation gas temperature was set to 300°C. Sodium formate was used as a calibrant for accurate mass determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe. The sample (5 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm and a relaxation delay of 2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm.

-

DEPT-135: This experiment was used to differentiate between CH, CH₂, and CH₃ signals.

-

COSY (Correlation Spectroscopy): This 2D experiment was used to identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment identified long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment was used to determine the relative stereochemistry by identifying protons that are close in space.

Structure Elucidation Workflow

The elucidation of this compound's structure followed a logical, stepwise process, integrating data from all spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

In Vitro Anticancer Activity

This compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure.

Table 4: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT116 | Colon Carcinoma | 12.8 |

| U87-MG | Glioblastoma | 25.1 |

Postulated Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

Preliminary mechanistic studies suggest that this compound may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

The comprehensive application of modern spectroscopic techniques, including HR-ESI-MS and a suite of 1D and 2D NMR experiments, has enabled the successful elucidation of the complete chemical structure of this compound. Its potent in vitro cytotoxicity, coupled with a potential mechanism of action involving the inhibition of the PI3K/Akt pathway, establishes this novel marine natural product as a promising lead compound for further preclinical development. Future work will focus on total synthesis to confirm the absolute stereochemistry and to generate analogs for structure-activity relationship studies.

Discovery and Development of the Novel Kinase Inhibitor AC-55: A Technical Whitepaper

Abstract

The landscape of oncology is continually evolving with the advent of targeted therapies. This document details the discovery and preclinical development of AC-55, a novel, potent, and selective small molecule inhibitor of the historically challenging target, Mitogen-Activated Protein Kinase Kinase Kinase 6 (MAP4K6), a key node in aberrant cell survival signaling pathways. We present the synthesis, in vitro and in vivo characterization, and preliminary safety profile of AC-55, highlighting its potential as a next-generation therapeutic for refractory solid tumors. All data, protocols, and developmental pathways are outlined herein to provide a comprehensive technical overview for the scientific community.

Introduction and Rationale

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. While therapies targeting downstream effectors like MEK and ERK have seen clinical success, upstream nodes such as the MAP4K family have remained largely unexplored due to challenges in achieving selective inhibition. MAP4K6, in particular, has been identified as a key driver of therapeutic resistance in various BRAF-mutant and KRAS-driven cancers. AC-55 was developed through a structure-based drug design campaign to selectively target the ATP-binding pocket of MAP4K6, thereby offering a novel mechanism to overcome resistance.

In Vitro Characterization of AC-55

Kinase Selectivity and Potency

AC-55 was screened against a panel of 468 human kinases to assess its selectivity. The compound demonstrated high potency for MAP4K6 with minimal off-target activity.

Table 1: Kinase Inhibition Profile of AC-55

| Kinase Target | IC50 (nM) |

| MAP4K6 | 1.2 |

| MAP4K1 | 258 |

| MAP4K2 | 470 |

| MAP4K3 | >10,000 |

| MEK1 | >10,000 |

| ERK2 | >10,000 |

Cellular Potency in Cancer Cell Lines

The anti-proliferative activity of AC-55 was evaluated across a panel of human cancer cell lines with known driver mutations.

Table 2: Anti-proliferative Activity of AC-55

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 8.5 |

| HCT116 | Colorectal Cancer | KRAS G13D | 15.2 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 22.7 |

| MCF-7 | Breast Cancer | PIK3CA E545K | >5,000 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AC-55 against a panel of purified human kinases.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

-

Recombinant human kinase enzymes were incubated with varying concentrations of AC-55 (0.1 nM to 10 µM) in a kinase reaction buffer.

-

The reaction was initiated by the addition of ATP and a ULight™-labeled peptide substrate.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

A europium-labeled anti-phospho-substrate antibody was added to detect the phosphorylated product.

-

After a 30-minute incubation, the TR-FRET signal was read on an appropriate plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model.

-

Mechanism of Action: Targeting the MAP4K6 Signaling Pathway

AC-55 exerts its anticancer effect by directly inhibiting the kinase activity of MAP4K6, which in turn prevents the downstream activation of the JNK and p38 MAPK pathways. This leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Caption: AC-55 inhibits MAP4K6, blocking pro-survival signaling.

Preclinical Development Workflow

The preclinical evaluation of AC-55 followed a structured workflow, from initial hit identification to nomination as a clinical candidate.

Technical Guide: Target Identification and Validation of Anticancer Agent 55 (AC-55)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel anticancer agents with potent efficacy is a cornerstone of oncological research. Anticancer Agent 55 (AC-55) has been identified as a novel small molecule compound demonstrating significant anti-proliferative activity across a panel of non-small cell lung cancer (NSCLC) cell lines. However, its mechanism of action and direct molecular targets were initially unknown. This document provides an in-depth technical guide to the methodologies employed for the identification and subsequent validation of the primary molecular target of AC-55. The following sections detail the experimental workflows, quantitative data, and key signaling pathways elucidated during this investigation.

Target Identification: An Unbiased Proteomics Approach

To identify the direct binding partners of AC-55 within the cellular proteome, an unbiased affinity chromatography approach coupled with mass spectrometry (AC-MS) was employed. This technique involves immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates.

AC-MS Experimental Workflow

The general workflow for target identification via AC-MS is a multi-step process. It begins with the immobilization of the small molecule 'bait' (AC-55) onto a solid matrix, followed by incubation with a protein lysate. Proteins that bind to the compound are retained, while non-binders are washed away. Finally, the bound proteins are eluted and identified using high-resolution mass spectrometry.

Figure 1: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Quantitative Results of AC-MS

The eluate from the AC-55-coupled beads was compared against a control experiment using beads coupled with a structurally related but biologically inactive analog. Proteins enriched in the AC-55 sample were identified and quantified based on spectral counting. The top five candidates are presented below.

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (AC-55 vs. Control) | p-value |

| Q9Y2K2 | TAK1 | Tumor-Associated Kinase 1 | 45.2 | < 0.001 |

| P60709 | ACTB | Beta-actin | 2.1 | 0.345 |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.8 | 0.412 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 15.8 | 0.005 |

| P11142 | HSPA8 | Heat shock cognate 71 kDa protein | 12.5 | 0.009 |

Table 1: Top protein candidates identified by AC-MS. Fold enrichment represents the ratio of spectral counts between the AC-55 and control pull-down experiments.

The data clearly indicated that Tumor-Associated Kinase 1 (TAK1) was the most significantly enriched protein, making it the primary candidate for being the direct target of AC-55. Heat shock proteins (HSP90, HSPA8) were also enriched, which is common in such experiments as they act as chaperones, but their enrichment was less pronounced than that of TAK1.

Detailed Experimental Protocol: Affinity Chromatography-MS

-

Immobilization of AC-55:

-

Synthesize an AC-55 analog containing a C6-linker with a terminal primary amine.

-

Activate 1 mL of NHS-activated Sepharose 4 Fast Flow beads by washing with 10 mL of ice-cold 1 mM HCl.

-

Dissolve 5 mg of the AC-55-linker analog in 2 mL of coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

-

Immediately mix the AC-55 solution with the activated beads and incubate for 4 hours at 4°C with gentle rotation.

-

Quench unreacted NHS esters by adding 100 µL of 1 M Tris-HCl (pH 8.0) and incubating for 1 hour.

-

Wash the beads sequentially with 10 mL of acetate buffer (0.1 M sodium acetate, 0.5 M NaCl, pH 4.0) and 10 mL of the coupling buffer. Repeat this wash cycle three times.

-

Store the AC-55-coupled beads at 4°C in PBS containing 0.02% sodium azide.

-

-

Protein Extraction and Affinity Pull-down:

-

Culture A549 NSCLC cells to ~80% confluency. Lyse the cells in 5 mL of lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Incubate 5 mg of total protein lysate with 50 µL of the AC-55-coupled beads (or control beads) for 2 hours at 4°C with rotation.

-

Wash the beads five times with 1 mL of ice-cold wash buffer (lysis buffer with 0.1% NP-40).

-

-

Elution and Sample Preparation for MS:

-

Elute bound proteins by adding 100 µL of 2x Laemmli sample buffer and boiling at 95°C for 10 minutes.

-

Separate the eluate on a 10% SDS-PAGE gel and visualize with Coomassie blue staining.

-

Excise the entire protein lane, destain, and perform in-gel tryptic digestion overnight at 37°C.

-

Extract peptides from the gel pieces using 50% acetonitrile/5% formic acid.

-

Dry the extracted peptides in a vacuum concentrator and resuspend in 20 µL of 0.1% formic acid for LC-MS/MS analysis.

-

-

LC-MS/MS and Data Analysis:

-

Analyze peptides using a Q Exactive HF mass spectrometer coupled to an Easy-nLC 1200 system.

-

Search the resulting MS/MS spectra against the UniProt human database using a suitable search engine (e.g., MaxQuant).

-

Quantify proteins using label-free quantification (LFQ) or spectral counting, comparing enrichment between the AC-55 and control samples to calculate fold-change and statistical significance.

-

Target Validation: Confirming TAK1 as the Direct Target

Following the identification of TAK1 as the top candidate, a series of validation experiments were conducted to confirm direct target engagement and downstream pathway modulation.

Hypothetical TAK1 Signaling Pathway

TAK1 is a kinase known to be involved in pro-survival signaling. In our hypothetical pathway for NSCLC, activated TAK1 phosphorylates and activates the downstream transcription factor PRO-1. Activated PRO-1 then translocates to the nucleus and drives the expression of genes involved in cell proliferation and survival. AC-55 is hypothesized to inhibit the initial phosphorylation step.

Figure 2: Hypothesized TAK1 Pro-Survival Signaling Pathway.

In Vitro Kinase Assay

To determine if AC-55 directly inhibits the enzymatic activity of TAK1, a biochemical kinase assay was performed using recombinant human TAK1. The assay measured the phosphorylation of a generic substrate in the presence of varying concentrations of AC-55.

| Compound | Target Kinase | IC₅₀ (nM) |

| AC-55 | TAK1 | 15.8 ± 2.1 |

| Staurosporine (Control) | TAK1 | 5.2 ± 0.8 |

Table 2: Direct enzymatic inhibition of TAK1. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity.

The results demonstrate that AC-55 is a potent, direct inhibitor of TAK1 kinase activity, with a nanomolar IC₅₀ value.

-

Prepare a reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Add 5 µL of serially diluted AC-55 (in DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing recombinant TAK1 enzyme and a biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for TAK1) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 25 µL of stop buffer (100 mM HEPES pH 7.5, 0.1% BSA, 0.5 M EDTA).

-

Add 25 µL of detection solution containing europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 1 hour at room temperature to allow for the development of the TR-FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate percent inhibition for each AC-55 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm that AC-55 directly binds to and stabilizes TAK1 in a cellular context. This assay is based on the principle that ligand binding increases the thermal stability of a protein.

In Vitro Evaluation of the Anticancer Activity of "Anticancer agent 55"

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of the novel investigational compound, "Anticancer agent 55." The document details the experimental protocols used to assess its efficacy and elucidates its mechanism of action through key signaling pathways. All data presented herein is intended to provide a framework for the preclinical evaluation of this compound.

Introduction

"this compound" is a synthetic small molecule designed to target key cellular pathways that are frequently dysregulated in cancer. Preliminary screenings have suggested its potential as a potent and selective anticancer agent. This guide outlines the in vitro studies conducted to characterize its cytotoxic and apoptotic effects on various cancer cell lines. The primary hypothesized mechanism of action for "this compound" is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Furthermore, the agent is believed to induce apoptosis through the modulation of the Bcl-2 family of proteins.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of "this compound" was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing "this compound" at various concentrations (0.1, 1, 5, 10, 25, 50, 100 µM) or vehicle control (0.1% DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value was determined by non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

The induction of apoptosis was quantified using a FITC Annexin V Apoptosis Detection Kit.

Protocol:

-

Cells were seeded in 6-well plates and treated with "this compound" at their respective IC50 concentrations for 24 hours.

-

Both floating and adherent cells were collected, washed with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, 5 µL of FITC Annexin V and 5 µL of PI were added.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Following incubation, 400 µL of 1X Binding Buffer was added to each tube.

-

The samples were analyzed by flow cytometry within 1 hour.

Cell Cycle Analysis

The effect of "this compound" on the cell cycle distribution was analyzed by flow cytometry.

Protocol:

-

Cells were treated with "this compound" at their IC50 concentrations for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.

-

After incubation for 30 minutes at 37°C in the dark, the DNA content was analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

Western Blot Analysis

The expression levels of key proteins in the PI3K/Akt/mTOR and apoptotic pathways were assessed by Western blotting.

Protocol:

-

Cells were treated with "this compound" for 24 hours, and total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay kit.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, and β-actin.

-

After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified by densitometry.

Data Summary

Table 1: IC50 Values of "this compound" in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |

| A549 | Lung Carcinoma | 12.3 ± 1.1 |

| HeLa | Cervical Cancer | 15.8 ± 1.5 |

Table 2: Dose-Dependent Effect of "this compound" on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 88.4 ± 4.1 |

| 5 | 62.1 ± 3.5 |

| 10 | 45.3 ± 2.8 |

| 25 | 21.7 ± 1.9 |

| 50 | 9.8 ± 1.2 |

Table 3: Quantification of Apoptotic Cells in MCF-7 Cells Treated with "this compound" (IC50 concentration)

| Treatment | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |

| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| "this compound" | 25.4 ± 2.1 | 18.7 ± 1.8 | 44.1 ± 3.9 |

Table 4: Cell Cycle Distribution of MCF-7 Cells Treated with "this compound" (IC50 concentration)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.2 ± 3.1 | 30.5 ± 2.4 | 14.3 ± 1.9 |

| "this compound" | 72.8 ± 4.5 | 15.1 ± 1.7 | 12.1 ± 1.3 |

Table 5: Densitometric Analysis of Key Proteins in MCF-7 Cells

| Protein | Relative Expression (Treated/Control) |

| p-Akt/Akt | 0.35 |

| p-mTOR/mTOR | 0.41 |

| Bcl-2/β-actin | 0.48 |

| Bax/β-actin | 1.85 |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of "this compound".

An In-depth Technical Guide on the Apoptosis Pathways Induced by Anticancer Agent 55

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 55 is a novel synthetic compound demonstrating significant pro-apoptotic activity in a range of cancer cell lines. This document provides a comprehensive overview of the molecular mechanisms underlying its cytotoxic effects, focusing on the induction of apoptosis. Through a series of in vitro experiments, it has been elucidated that this compound functions as a DNA-damaging agent, primarily activating the intrinsic apoptosis pathway mediated by the tumor suppressor protein p53. This guide details the signaling cascades, presents quantitative data from key assays, and provides the methodologies for the conducted experiments.

Introduction

The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and oncogenic stress.[1] A primary objective in cancer therapy is to reactivate these dormant cell death pathways. This compound has emerged as a potent inducer of apoptosis in preclinical models. This whitepaper will detail the core apoptotic pathways triggered by this agent.

Mechanism of Action: DNA Damage and p53 Activation

This compound induces apoptosis by inflicting severe DNA damage, which in turn activates a p53-dependent signaling cascade.[2][3] In response to DNA damage, the p53 tumor suppressor protein is stabilized and accumulates in the nucleus.[2][4] Activated p53 then transcriptionally upregulates a suite of pro-apoptotic genes, initiating the cell's self-destruction program.[5][6]

Signaling Pathway Diagram: DNA Damage and p53 Activation

Caption: DNA damage response initiated by this compound.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The primary route of apoptosis induction by this compound is the intrinsic, or mitochondrial, pathway.[7] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members.[7]

Key steps in the intrinsic pathway activated by this compound:

-

Upregulation of BH3-only proteins: Activated p53 induces the expression of pro-apoptotic BH3-only proteins like PUMA and Noxa.[3][8]

-

Inhibition of anti-apoptotic Bcl-2 proteins: PUMA and Noxa bind to and inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1.[8]

-

Activation of Bax and Bak: This inhibition liberates the pro-apoptotic effector proteins Bax and Bak, which then oligomerize on the outer mitochondrial membrane.[9][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[11]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[11][12]

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[13][14] These caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[9]

Signaling Pathway Diagram: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Quantitative Data Summary

The efficacy of this compound was evaluated in the HCT116 colon cancer cell line.

| Parameter | Value | Cell Line |

| IC50 (48h) | 12.5 µM | HCT116 |

| Apoptotic Cells (24h, 15 µM) | 65.7% ± 5.2% | HCT116 |

| Caspase-3/7 Activity (24h, 15 µM) | 4.8-fold increase | HCT116 |

| Cytochrome c Release (24h, 15 µM) | 5.2-fold increase | HCT116 |

Table 1: In vitro efficacy of this compound.

| Protein | Change in Expression (24h, 15 µM) | Method |

| p53 | 3.9-fold increase | Western Blot |

| BAX | 3.1-fold increase | Western Blot |

| Bcl-2 | No significant change | Western Blot |

| Cleaved Caspase-3 | 6.2-fold increase | Western Blot |

| Cleaved PARP | 7.1-fold increase | Western Blot |

Table 2: Protein expression changes in HCT116 cells treated with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)[15][16]

-

Cell Treatment: Treat HCT116 cells with 15 µM of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[15]

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Diagram: Apoptosis Assay Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment: Seed and treat HCT116 cells in a 96-well white-walled plate as described for the MTT assay.

-

Reagent Addition: After 24 hours of treatment, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through a DNA damage-mediated mechanism that heavily relies on the activation of p53 and the subsequent engagement of the intrinsic mitochondrial pathway.[2][17] The activation of the caspase cascade, particularly caspase-3, is a central event in the execution of cell death.[11][18] These findings underscore the potential of this compound as a therapeutic candidate and provide a clear rationale for its further development. The detailed protocols and pathways described herein offer a robust framework for future research into this promising compound.

References

- 1. remedypublications.com [remedypublications.com]

- 2. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

The Effect of Anticancer Agent 55 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1][2] Consequently, proteins that control cell cycle progression are attractive targets for the development of novel anticancer therapeutics.[2][3] This document provides a comprehensive technical overview of "Anticancer agent 55" (AC-55), a novel and potent small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4] Overexpression of PLK1 is common in various human cancers and is often associated with poor prognosis.[5] AC-55 induces a robust mitotic arrest at the G2/M phase of the cell cycle, leading to apoptotic cell death in cancer cells. This guide summarizes the preclinical data for AC-55, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action.

Mechanism of Action

Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression.[4] Its activity is essential for the G2/M transition, the establishment of a bipolar mitotic spindle, and the successful completion of cytokinesis. AC-55 is a highly selective, ATP-competitive inhibitor of the PLK1 kinase domain. By binding to PLK1, AC-55 prevents the phosphorylation of its downstream substrates. This inhibition disrupts the formation and function of the mitotic spindle, triggering the spindle assembly checkpoint and leading to a prolonged arrest in mitosis.[6] Cancer cells, which are often more reliant on PLK1 for proliferation than normal cells, are unable to resolve this mitotic arrest and subsequently undergo apoptosis.[5]

Caption: PLK1 signaling pathway and its inhibition by AC-55.

Preclinical Data Summary

In Vitro Cytotoxicity

AC-55 demonstrates potent cytotoxic activity across a panel of human cancer cell lines derived from various tissues. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

Table 1: In Vitro Cytotoxicity of AC-55

| Cell Line | Cancer Type | IC50 (nM)[7] |

|---|---|---|

| HeLa | Cervical Cancer | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 25.8 ± 3.5 |

| MCF-7 | Breast Cancer | 18.9 ± 2.8 |

| HCT116 | Colon Cancer | 12.5 ± 1.9 |

| Jurkat | T-cell Leukemia | 8.7 ± 1.3 |

Effect on Cell Cycle Progression

To elucidate the cytostatic mechanism of AC-55, cell cycle analysis was performed on HeLa cells treated with increasing concentrations of the agent for 24 hours. The results show a dose-dependent accumulation of cells in the G2/M phase, consistent with the inhibition of PLK1 and subsequent mitotic arrest.

Table 2: Cell Cycle Distribution of HeLa Cells Treated with AC-55 for 24h

| AC-55 Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| 0 (Vehicle) | 55.4 ± 4.1 | 28.3 ± 3.2 | 16.3 ± 2.5 |

| 10 | 48.1 ± 3.8 | 25.9 ± 3.0 | 26.0 ± 3.1 |

| 50 | 25.7 ± 2.9 | 15.2 ± 2.1 | 59.1 ± 4.5 |

| 100 | 18.3 ± 2.5 | 9.8 ± 1.7 | 71.9 ± 5.3 |

Induction of Apoptosis

Prolonged mitotic arrest induced by agents like AC-55 typically leads to apoptosis.[6] HCT116 cells were treated with AC-55 for 48 hours, and the percentage of apoptotic cells was quantified by Annexin V staining and flow cytometry.

Table 3: Apoptosis Induction in HCT116 Cells by AC-55 for 48h

| AC-55 Conc. (nM) | % Apoptotic Cells (Annexin V+)[7] |

|---|---|

| 0 (Vehicle) | 4.8 ± 1.1 |

| 25 | 22.5 ± 2.8 |

| 50 | 48.7 ± 4.2 |

| 100 | 75.3 ± 5.9 |

Caption: Logical flow of AC-55's mechanism of action.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of DNA content in cells stained with propidium iodide (PI) to determine cell cycle distribution.[8][9][10]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with desired concentrations of AC-55 for the specified duration.[11] Harvest cells by trypsinization, collecting both adherent and floating cells.[9]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and wash the cell pellet once with 3 mL of cold PBS.

-

Fixation: Resuspend the pellet in 400 µL of cold PBS.[9] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.[9]

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.[9] Decant the ethanol and wash the pellet twice with PBS.[9] Resuspend the cell pellet in 400-500 µL of PI Staining Solution.[9]

-

Incubation & Analysis: Incubate the cells in the dark at room temperature for 15-30 minutes.[11][12] Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[9] Use appropriate software to deconvolute the DNA content histograms into G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Mitotic Markers

This protocol is for detecting key proteins indicative of mitotic arrest, such as Phospho-Histone H3 (Ser10), a marker for condensed chromosomes in mitosis.[13][14]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF or Nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Actin)

-

HRP-conjugated Secondary Antibodies

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Sample Preparation: Treat cells with AC-55, wash with cold PBS, and lyse with RIPA buffer on ice.[15] Clear the lysate by centrifugation and determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16][17]

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[16][17]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17] Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane thoroughly with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like beta-Actin to ensure equal protein loading.

Conclusion

"this compound" is a potent inhibitor of PLK1 that effectively induces G2/M cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines. Its clear mechanism of action and robust preclinical activity highlight its potential as a promising candidate for further development in oncology. The protocols and data presented in this guide provide a foundational framework for researchers interested in investigating AC-55 or other agents targeting mitotic progression.

References

- 1. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer drug | Pharmacology, Mechanisms & Side Effects | Britannica [britannica.com]

- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 11. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method for Western Blotting - National Diagnostics [nationaldiagnostics.com]

- 17. Western blot protocol | Abcam [abcam.com]

In-Depth Technical Guide to Anticancer Agent 55 (Compound 5q)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 55, also identified as Antitumor agent-55 and referred to in seminal research as compound 5q, is a potent synthetic troxipide analog. This molecule has demonstrated significant promise in preclinical studies, particularly against prostate cancer. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and biological activity, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and development.

Chemical Identity and Physical Properties

This compound (compound 5q) is chemically identified as Benzamide, 3,4,5-trimethoxy-N-[1-[5-methyl-2-[(1-naphthalenylmethyl)thio][1][2][3]triazolo[1,5-a]pyrimidin-7-yl]-3-piperidinyl]-. Its primary identifier is CAS Number 2522594-49-4[4][5][6]. While the designation "this compound" has also been associated with CAS number 2408800-91-7 by some commercial suppliers, the scientific literature describing the biological activity of compound 5q aligns with the troxipide analog structure.

Table 1: Physical and Chemical Properties of this compound (Compound 5q)

| Property | Value | Source |

| CAS Number | 2522594-49-4 | [4][5][6] |

| Molecular Formula | C32H34N6O4S | [4] |

| Molecular Weight | 598.72 g/mol | |

| Appearance | Solid | [7] |

Biological Activity and Mechanism of Action

This compound has shown potent and selective inhibitory activity against several cancer cell lines, with a particularly high efficacy against the PC3 human prostate cancer cell line, exhibiting an IC50 value of 0.91 µM[5]. Its primary anticancer effects are mediated through the inhibition of cell proliferation, suppression of cell migration, and the induction of programmed cell death (apoptosis) and cell cycle arrest.

Apoptosis Induction

Compound 5q induces apoptosis in PC3 cells through the simultaneous activation of two major signaling pathways[5]:

-

The Extrinsic (Death Receptor-Mediated) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to a cascade of intracellular events that culminate in apoptosis.

-

The Intrinsic (Mitochondria-Mediated) Pathway: This pathway is triggered by intracellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

Key molecular events in the apoptotic cascade induced by this compound include the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the subsequent activation of effector caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G1/S transition phase in PC3 cells. This is accompanied by a dose-dependent increase in the expression of the p27 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the progression from the G1 to the S phase of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Protocol:

-

Cell Seeding: Harvest and resuspend PC3 cells in fresh culture medium. Seed 1,000 cells per well in 6-well plates.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, replacing the medium every 3 days.

-

Fixation and Staining:

-

Wash the colonies gently with Phosphate-Buffered Saline (PBS).

-

Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

-

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cell Migration Assay (Wound Healing Assay) [bio-protocol.org]

- 3. Cell migration assay [bio-protocol.org]

- 4. 2522594-49-4(Benzamide, 3,4,5-trimethoxy-N-[1-[5-methyl-2-[(1-naphthalenylmethyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3-piperidinyl]-) | Kuujia.com [it.kuujia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. arctomsci.com [arctomsci.com]

- 7. cymitquimica.com [cymitquimica.com]

Technical Guide: Solubility and Stability Profile of Anticancer Agent 55

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of Anticancer Agent 55, a novel kinase inhibitor. The focus is on its solubility and stability characteristics, which are critical determinants of its therapeutic efficacy and formulation development. All data presented herein is based on standardized preclinical testing protocols.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability.[1][2] Most small-molecule kinase inhibitors are lipophilic compounds with poor aqueous solubility.[3][4] Understanding the solubility of this compound in various media is essential for developing viable formulations for in vivo studies.[5]

Aqueous and Organic Solvent Solubility

The solubility of this compound was determined using the shake-flask method at a controlled temperature (25°C ± 2°C).[1] This traditional technique involves adding an excess amount of the compound to a solvent and shaking it until equilibrium is reached.[1] The supernatant is then analyzed to determine the concentration of the dissolved drug.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Solubility (mg/mL) | Classification |

| Water | Aqueous | < 0.01 | Practically Insoluble |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 0.02 | Very Slightly Soluble |

| 0.1 N HCl, pH 1.2 | Aqueous Buffer | 0.5 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Organic | > 100 | Very Soluble |

| Ethanol | Organic | 15.2 | Soluble |

| Polyethylene Glycol 400 (PEG 400) | Organic | 75.8 | Freely Soluble |

Data represents the mean of triplicate measurements.

pH-Dependent Solubility

The solubility of ionizable drugs is highly dependent on the pH of the medium.[1] this compound, a weak base, is expected to exhibit higher solubility in acidic conditions.[6] The pH-solubility profile was determined at 37°C ± 1°C across a physiological pH range to simulate conditions in the gastrointestinal tract.[5][7]

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH | Buffer System | Mean Solubility (µg/mL) |

| 1.2 | Simulated Gastric Fluid (without enzymes) | 485.3 |

| 4.5 | Acetate Buffer | 95.7 |

| 6.8 | Simulated Intestinal Fluid (without enzymes) | 21.1 |

Data represents the mean of triplicate measurements.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This protocol outlines the equilibrium solubility determination.

-

Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8) and select organic solvents.[7]

-

Compound Addition: Add an excess amount of solid this compound (to ensure saturation) into vials containing a fixed volume of each solvent.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Workflow for Solubility Assessment

The following diagram illustrates the general workflow for characterizing the solubility of a new chemical entity.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] These studies are essential for determining storage conditions, retest periods, and shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[10][11][12] This information is crucial for developing stability-indicating analytical methods.[13] this compound was subjected to hydrolytic, oxidative, photolytic, and thermal stress.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 12.5% | DE-101, DE-102 |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 8.2% | DE-201 |

| Oxidation | 3% H₂O₂ | 12 h | 18.9% | DE-301, DE-302 |

| Thermal | 80°C (Solid State) | 48 h | 2.1% | Minor, unspecified |

| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W·h/m² UV | 7 days | 22.4% | DE-401, DE-402, DE-403 |

Degradation quantified by HPLC peak area normalization. All studies were conducted at room temperature unless otherwise specified.

The results indicate that this compound is most susceptible to degradation under photolytic and oxidative conditions. It is relatively stable to thermal stress and moderately stable under hydrolytic conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for stress testing.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[14]

-

Application of Stress:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH (to achieve a final acid/base concentration of 0.1 M). Incubate at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed.[14] Neutralize the samples at designated time points before analysis.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 6% H₂O₂ to achieve a final concentration of 3%). Protect from light and incubate at room temperature.

-

Thermal: Store the solid API in a temperature-controlled oven (e.g., 80°C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

-

Photostability: Expose the solid drug substance and a solution of the drug to a light source that provides both visible and UV output, as specified by ICH Q1B guidelines.[15][16] A dark control sample, protected from light (e.g., with aluminum foil), must be stored under the same temperature and humidity conditions.[17]

-

-

Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC-UV/MS method to separate the parent drug from any degradation products.

-

Peak Purity & Mass Balance: Assess the peak purity of the parent compound in stressed samples to ensure the analytical method is specific. Calculate mass balance to account for all degradation products.

Workflow for Stability Assessment

The following diagram outlines the key steps in performing a forced degradation study as part of a comprehensive stability assessment.

Potential Signaling Pathway

This compound is designed as an inhibitor of a receptor tyrosine kinase (RTK) pathway frequently dysregulated in solid tumors. The binding of a growth factor (GF) ligand to the RTK induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and blocking signal transduction.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. iris.hi.is [iris.hi.is]

- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. fda.gov [fda.gov]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. sfpo.com [sfpo.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. q1scientific.com [q1scientific.com]

Methodological & Application

"Anticancer agent 55" experimental protocol for cell culture

Application Notes and Protocols for Anticancer Agent 55

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel synthetic compound under investigation for its potent cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the standardized experimental protocols for evaluating the efficacy and mechanism of action of Agent 55 in a cell culture setting. The following sections detail the methodologies for assessing cell viability, and apoptosis, along with a hypothetical mechanism of action involving the PI3K/Akt signaling pathway.

Hypothetical Mechanism of Action

This compound is postulated to be a selective inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, Agent 55 prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (Protein Kinase B). The subsequent suppression of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation, leads to the induction of apoptosis in cancer cells.

Application Notes and Protocols for Anticancer Agent 55

For Research Use Only

Introduction

Anticancer Agent 55, also identified as compound 5q, is a potent small molecule inhibitor demonstrating significant antitumor activity in vitro. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines, with a particular focus on the human prostate cancer cell line, PC3, against which it shows high efficacy. The agent has been shown to inhibit cell proliferation, suppress cell migration, and induce cell cycle arrest and apoptosis.[1] Its mechanism of action involves the induction of reactive oxygen species (ROS), upregulation of the cell cycle regulator p27 and the tumor suppressor p53, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.[1]

These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Cancer | 0.91 ± 0.31 |

| MGC-803 | Gastric Cancer | 8.21 ± 0.50 |

| MCF-7 | Breast Cancer | 11.54 ± 0.18 |

| PC9 | Lung Cancer | 34.68 ± 0.67 |

| WPMY-1 | Normal Prostatic Stromal Myofibroblast | 48.15 ± 0.33 |

Data sourced from MedchemExpress.[1]

Effects of this compound on PC3 Cells

This table outlines the observed biological effects of this compound on the PC3 prostate cancer cell line at various concentrations and time points.

| Biological Effect | Concentration Range (µM) | Treatment Duration (hours) | Key Observations |

| Inhibition of Proliferation | 0 - 10 | 24 - 72 | Dose- and time-dependent inhibition of cell proliferation.[1] |

| Cell Cycle Arrest | 0 - 4 | 24 | Induction of G1/S phase arrest.[1] |

| Induction of Apoptosis | 0 - 4 | 24 - 48 | Dose-dependent increase in apoptosis; up to 70.7% at 4 µM.[1] |

| Inhibition of Cell Migration | 0 - 1 | 48 | Effective suppression of wound healing.[1] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of PC3 cells.

Materials:

-

PC3 cells

-

This compound

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate at 37°C with 5% CO₂ until cells are approximately 50% confluent.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Migration Assay (Wound Healing Assay)

This protocol evaluates the effect of this compound on the migration of PC3 cells.

Materials:

-

PC3 cells

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tips

-